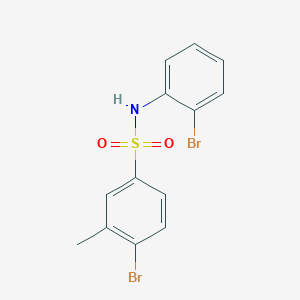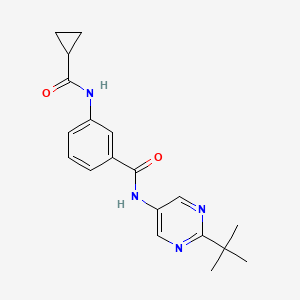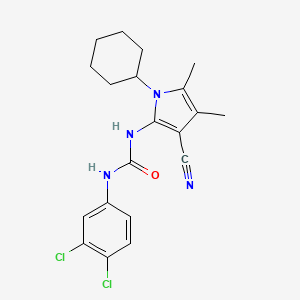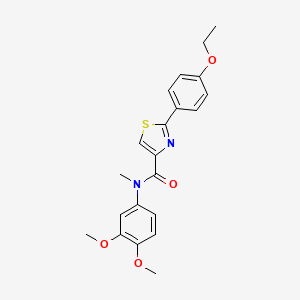![molecular formula C22H30N4O2 B7534303 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide, also known as DPP4 inhibitor, is a type of medication used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP4), which is responsible for breaking down incretin hormones that regulate blood glucose levels.
作用機序
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors work by inhibiting the enzyme 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide, these hormones are able to remain active for longer periods, leading to increased insulin secretion, decreased glucagon secretion, and improved glucose control.
Biochemical and Physiological Effects
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors have several biochemical and physiological effects on the body. These include increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced inflammation. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and stroke.
実験室実験の利点と制限
The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors in lab experiments include their specificity for 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide, their ability to improve glycemic control, and their cardiovascular benefits. However, limitations include the potential for off-target effects and the need for careful dosing to avoid hypoglycemia.
将来の方向性
For 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors include the development of more potent and selective inhibitors, the investigation of their potential for treating other diseases such as obesity and non-alcoholic fatty liver disease, and the development of combination therapies with other diabetes medications. Additionally, further research is needed to fully understand the cardiovascular benefits of 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors and their potential long-term effects.
合成法
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors involves the reaction of 3,5-dimethylpyrazole with 1-(3-phenylpropanoyl)piperidine-4-carboxylic acid followed by coupling with N-(tert-butoxycarbonyl)-L-alanine. The resulting intermediate is then deprotected to yield the final product.
科学的研究の応用
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. Research has shown that these inhibitors can improve glycemic control, reduce HbA1c levels, and improve beta-cell function. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and stroke.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16-15-17(2)26(24-16)18(3)22(28)23-20-11-13-25(14-12-20)21(27)10-9-19-7-5-4-6-8-19/h4-8,15,18,20H,9-14H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJNXOWFAJQLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2CCN(CC2)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)




![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
